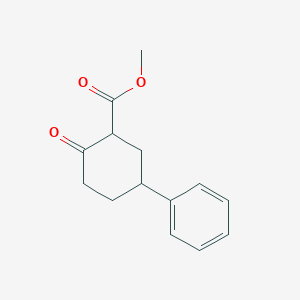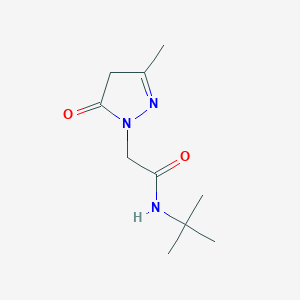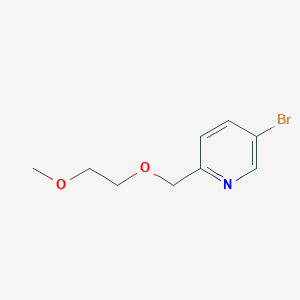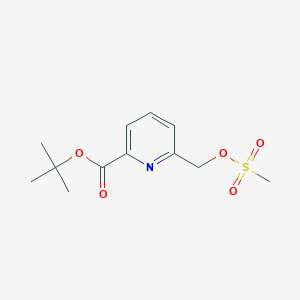![molecular formula C8H3Cl4NS B13882995 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine is a heterocyclic compound characterized by the presence of chlorine atoms and a methyl group attached to a thieno[3,2-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine typically involves the chlorination of a thieno[3,2-b]pyridine precursor. One common method involves the reaction of 5-methylthieno[3,2-b]pyridine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The chlorination reaction is carefully monitored to avoid over-chlorination and to achieve the desired substitution pattern.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to modify the thieno[3,2-b]pyridine core.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as peroxyacetic acid or hydrogen peroxide are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Products such as sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified thieno[3,2-b]pyridine cores.
Substitution: Substituted thieno[3,2-b]pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and thieno[3,2-b]pyridine core allow it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrachloro-4-methylthiopyridine
- 2,3,5,6-Tetrachloro-4-mercaptopyridine
- 5-Methylthieno[3,2-b]pyridine
Uniqueness
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and positions for chemical modifications, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H3Cl4NS |
|---|---|
Peso molecular |
287.0 g/mol |
Nombre IUPAC |
2,3,6,7-tetrachloro-5-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H3Cl4NS/c1-2-3(9)4(10)7-6(13-2)5(11)8(12)14-7/h1H3 |
Clave InChI |
NTNVMCAQEBQILM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=N1)C(=C(S2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)
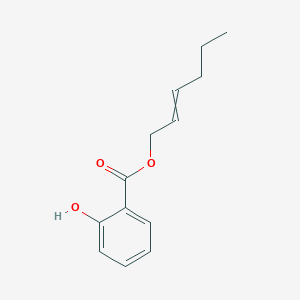
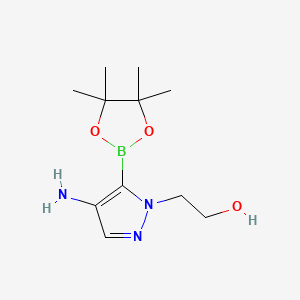
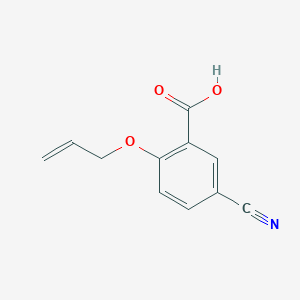
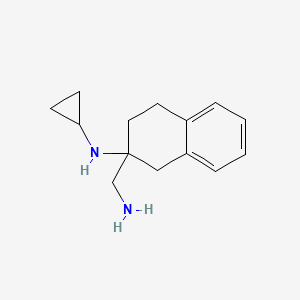
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
